molecular formula C14H9ClN4OS2 B276226 {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile

{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile

Cat. No. B276226
M. Wt: 348.8 g/mol
InChI Key: MFWWXOBNTZMAHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile, also known as ACTP, is a novel compound that has been gaining attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has shown promising results in the treatment of cancer, inflammation, and bacterial infections. In biochemistry, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been used as a probe to study protein-ligand interactions. In material science, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been used as a precursor for the synthesis of thieno[3,2-d]pyrimidine-based materials with potential applications in organic electronics.

Mechanism of Action

The mechanism of action of {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is not fully understood, but it has been hypothesized that it interacts with specific targets in cells, leading to the modulation of various biochemical pathways. In cancer cells, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been shown to inhibit the activity of histone deacetylases, leading to the induction of apoptosis. In bacterial cells, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been shown to inhibit the activity of bacterial DNA gyrase, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects
{[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been shown to have various biochemical and physiological effects, depending on the target cells and pathways involved. In cancer cells, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In bacterial cells, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been shown to inhibit DNA replication, leading to cell death. In addition, {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile has been shown to have anti-inflammatory and antioxidant effects in various cell types.

Advantages and Limitations for Lab Experiments

One of the main advantages of using {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile in lab experiments is its high potency and specificity towards certain targets, which allows for the study of specific biochemical pathways and cellular processes. However, one limitation of using {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are many potential future directions for the study of {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile, including the development of new analogs with improved potency and selectivity, the identification of new targets and pathways affected by {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile, and the exploration of its potential applications in various fields, such as drug discovery, bioimaging, and material science. Additionally, further studies are needed to fully understand the mechanism of action and the potential side effects of {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile.

Synthesis Methods

The synthesis of {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile involves the reaction of 4-chlorobenzaldehyde, 2-aminothiophenol, and ethyl cyanoacetate in the presence of ammonium acetate and glacial acetic acid. The resulting product is then treated with hydrochloric acid and sodium sulfide to obtain {[3-Amino-6-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetonitrile. This method has been optimized to achieve a yield of up to 85%.

properties

Molecular Formula

C14H9ClN4OS2

Molecular Weight

348.8 g/mol

IUPAC Name

2-[3-amino-6-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetonitrile

InChI

InChI=1S/C14H9ClN4OS2/c15-9-3-1-8(2-4-9)11-7-10-12(22-11)13(20)19(17)14(18-10)21-6-5-16/h1-4,7H,6,17H2

InChI Key

MFWWXOBNTZMAHK-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(S2)C(=O)N(C(=N3)SCC#N)N)Cl

Origin of Product

United States

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